molecular formula C17H26N2O4S B4722289 N,N-diethyl-2-methoxy-5-(1-piperidinylcarbonyl)benzenesulfonamide

N,N-diethyl-2-methoxy-5-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No. B4722289
M. Wt: 354.5 g/mol
InChI Key: GKTJWCAIZTXRFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of N,N-diethyl-2-methoxy-5-(1-piperidinylcarbonyl)benzenesulfonamide involves multi-step chemical processes yielding high chemical specificity and efficiency. For example, Gao et al. (2014) detailed the synthesis of a closely related compound with a high selectivity for CB2 receptors, demonstrating the complex synthesis process that includes O-[(11)C]-methylation and purification steps, leading to significant yields and high specific activity (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including N,N-diethyl-2-methoxy-5-(1-piperidinylcarbonyl)benzenesulfonamide, has been extensively studied using various analytical techniques. Sreenivasa et al. (2014) conducted X-ray diffraction studies to determine the crystal structure, revealing intricate details about molecular conformation and intermolecular interactions, which are crucial for understanding the compound's behavior and reactivity (Sreenivasa et al., 2014).

Chemical Reactions and Properties

The reactivity and chemical properties of N,N-diethyl-2-methoxy-5-(1-piperidinylcarbonyl)benzenesulfonamide derivatives have been explored through various studies. For instance, research on benzenesulfonamide compounds containing piperazine heterocycles, as discussed by Xiao et al. (2022), provides insights into their pharmacological activity, demonstrating the compound's potential in drug discovery and development (Xiao et al., 2022).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, play a significant role in the compound's application in various fields. Although specific studies on N,N-diethyl-2-methoxy-5-(1-piperidinylcarbonyl)benzenesulfonamide might not be directly available, analogous compounds provide valuable insights. For example, the thermal and optical properties of related benzenesulfonamide derivatives have been characterized, indicating the compound's stability under various conditions and its potential for various applications (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are essential for understanding the compound's behavior in chemical reactions and potential applications. Studies like those conducted by Pal et al. (2003), which investigated cyclooxygenase-2 inhibitory activity, help in understanding the compound's biological interactions and potential therapeutic uses (Pal et al., 2003).

properties

IUPAC Name

N,N-diethyl-2-methoxy-5-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-4-19(5-2)24(21,22)16-13-14(9-10-15(16)23-3)17(20)18-11-7-6-8-12-18/h9-10,13H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTJWCAIZTXRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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